Z-D-Val-OH

説明

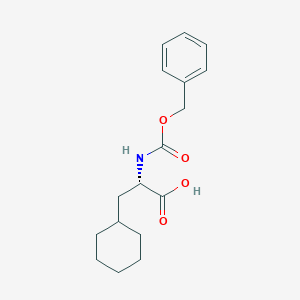

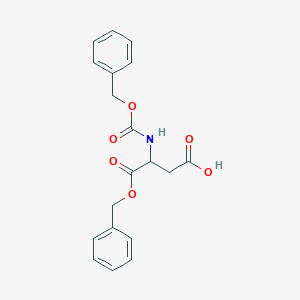

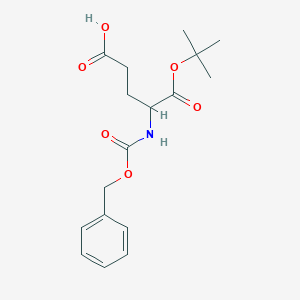

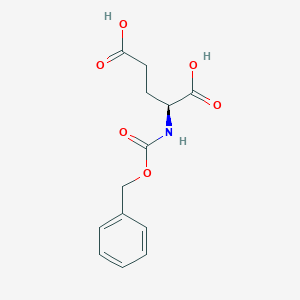

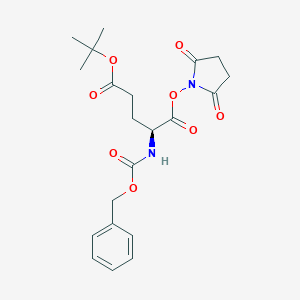

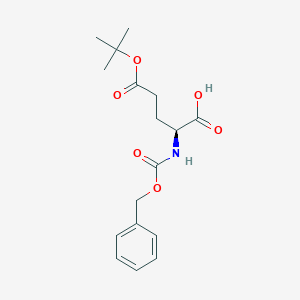

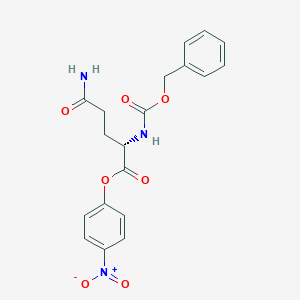

Z-D-Val-OH, also known as Cbz-D-Valine, is a derivative of the amino acid valine . It has a molecular formula of C13H17NO4 and a molecular weight of 251.278 . It is used in biochemical research, particularly in the study of amino acids and their derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the search results did not provide a detailed structural analysis.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 432.6±38.0 °C at 760 mmHg, and a melting point of 58-60ºC . Its flash point is 215.4±26.8 °C . The compound has a LogP value of 2.59, indicating its lipophilicity .科学的研究の応用

抗生物質活性

Z-D-Val-OH: は、強力な環状ペプチド系抗生物質であるグラミシジンSの活性アナログです。研究により、This compoundのように環サイズが小さいアナログは、グラム陽性微生物に対して抗生物質活性を保持することが示されています。 これらのアナログの構造活性相関は、高い抗菌活性と低い溶血活性を有する新しい抗生物質を開発するために重要です .

抗アポトーシス薬開発

生殖医学の分野では、Z-VAD-FMKなどのThis compound誘導体が抗アポトーシス薬として評価されてきました。 これらは、卵巣組織移植後の顆粒膜細胞のアポトーシスと濾胞の死を予防するために使用され、化学療法を受けているがん患者の生殖能力保存に重要です .

生体医学における酵素模倣

This compound: とその誘導体は、酵素模倣において潜在的な用途があります。 例えば、酵素活性を模倣する金ナノ酵素は、腫瘍治療や細胞内活性酸素種のレベル制御などの標的治療のために、This compoundを含むペプチドで機能化することができます .

酸素還元反応触媒

材料科学の分野では、This compoundは、Feベースの単原子および二重原子触媒の合成に含まれる可能性があります。 これらの触媒は、燃料電池や金属空気電池において重要なプロセスである酸素還元反応(ORR)に有利です .

食品安全および環境分析

This compound誘導体の酵素様活性は、食品安全と環境分析の用途に役立てることができます。 これらは、汚染物質や病原体を検出するために使用でき、食品製品の安全性と品質を保証します .

創薬と設計

This compound: は、抗生物質の生体模倣合成において役割を果たします。 新規化合物への組み込みにより、選択性の向上や耐性低減などの改善された特性を持つ薬剤の発見につながる可能性があります .

Safety and Hazards

Z-D-Val-OH is advised to be handled with care. Direct contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought . The compound is not known to pose any specific hazards .

作用機序

Target of Action

Z-D-Val-OH, also known as N-Carbobenzyloxy-D-valine or Cbthis compound , is a derivative of the amino acid valine. It is primarily targeted at caspases, a family of cysteine proteases that play a central role in cell death and inflammation responses .

Mode of Action

This compound inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, this compound can block many different biological processes, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the caspase-dependent pathway. Caspases are involved in the initiation and execution of apoptosis, a form of programmed cell death. By inhibiting caspases, this compound can block apoptosis, thereby promoting cell survival .

Pharmacokinetics

As a general rule, the pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the presence of transport proteins.

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of inflammation, inhibiting apoptosis can lead to a reduction in inflammation and lethality in an experimental model of endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific information on this compound is limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds . Therefore, these factors should be considered when studying the action of this compound.

特性

IUPAC Name |

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1149-26-4, 1685-33-2 | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Carbobenzoxy-D-valine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)